Polypropylene
Overview
Description
Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999)
Mechanism of Action
Target of Action
Polypropylene (PP) is a versatile polymer with numerous applications, primarily targeting various industries due to its exceptional properties, cost-effectiveness, and ease of processing . The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain . This linear configuration proposes several benefits, including increased crystallinity, superior chemical resistance, inferior density, and satisfactory mechanical strength . These features make PP eligible for various applications, from packaging materials and customer products to automotive elements and medical devices .
Biochemical Pathways
The degradation of plastic materials by bacteria and fungi occurs through two primary mechanisms: (1) Direct action–plastics serve as a substrate for the growth of microorganisms, leading to the deterioration of the plastic itself. (2) Indirect action–metabolic byproducts produced by microorganisms contribute to the degradation of plastic . Fungal-regulated microplastic degradation is dependent on various parameters namely chemical structure and molecular weight of the microplastics, as well as environmental conditions (pH, temperature, salinity, etc.) .
Pharmacokinetics
For instance, PP has a melting point that occurs at a range (Homopolymer: 160 - 165°C, Copolymer: 135 - 159°C), and it is one of the lightest polymers among all commodity plastics . These properties can impact its processability and performance in various applications.
Result of Action
The molecular and cellular effects of PP action are primarily observed in its interaction with other materials and its response to environmental conditions. For instance, the incorporation of nanomaterial like graphene, MXene, nano-clay, borophane, silver nanoparticles, etc., with PP for advanced applications has been tabulated with their key features and challenges . On a cellular level, studies have shown that PP-composite foams obtained at different mold temperatures have different cell structural parameters . In addition, exposure to PP nanoplastic has been shown to lead to lung inflammation through mitochondrial damage and dysfunction in human lung epithelial cells .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of PP. For instance, heat, mechanical energy, radiation, and ozone are contributing factors to the degradative cycle of PP . Also, the humid matrix is less brittle than the dry one and, thus, more prone to microbuckling at high strains . Therefore, it is crucial to establish remarkably effective approaches to diminish MPs from the environment .
Biochemical Analysis
Biochemical Properties
Polypropylene plays a significant role in biochemical reactions, particularly in the context of its interaction with biological systems. When introduced into biological environments, this compound can interact with various enzymes, proteins, and other biomolecules. For instance, studies have shown that this compound microplastics can lead to fluctuations in homeostasis and an upsurge in reactive oxygen species (ROS) levels . These interactions can alter antioxidant parameters, including superoxide dismutase (SOD), catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) . Additionally, this compound can promote the oxidation of lipid molecules and denature the neurotransmitter enzyme acetylcholinesterase (AChE) .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, the ingestion of this compound microplastics by freshwater fish, such as Oreochromis mossambicus, has led to significant cellular changes . These changes include fluctuations in homeostasis, increased ROS levels, and alterations in antioxidant parameters . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by promoting lipid oxidation and denaturing key enzymes like AChE .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The ingestion of this compound microplastics leads to the generation of ROS, which can cause oxidative stress and damage to cellular components . This oxidative stress can result in the activation or inhibition of enzymes, such as SOD, CAT, GST, and GPx, which play crucial roles in maintaining cellular homeostasis . Additionally, this compound can induce changes in gene expression, leading to alterations in cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
The effects of this compound on biological systems can vary over time. In laboratory settings, studies have shown that sustained exposure to this compound microplastics for 14 days produces more severe effects than acute exposure for 96 hours . Over time, this compound can lead to higher levels of apoptosis, DNA damage (genotoxicity), and histological changes in liver tissues . The stability and degradation of this compound in biological environments also play a role in its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving freshwater fish, dietary supplementation of this compound microplastics at 100, 500, and 1000 mg/kg resulted in dose-dependent toxic effects on liver tissues . Higher doses of this compound led to more pronounced fluctuations in homeostasis, increased ROS levels, and greater alterations in antioxidant parameters . Additionally, higher doses were associated with increased apoptosis, DNA damage, and histological changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense mechanisms. The ingestion of this compound microplastics leads to the generation of ROS, which can disrupt normal metabolic processes . Enzymes such as SOD, CAT, GST, and GPx play crucial roles in mitigating the oxidative stress induced by this compound . These enzymes help maintain cellular homeostasis by neutralizing ROS and preventing oxidative damage to cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound microplastics can be ingested by organisms and subsequently distributed to different tissues, including the liver . The presence of this compound in liver tissues has been confirmed through techniques such as Fourier-transform infrared spectroscopy (FTIR) . The distribution of this compound within tissues can lead to localized effects, including oxidative stress and alterations in cellular functions .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound microplastics can accumulate in specific cellular compartments, leading to localized oxidative stress and damage . The targeting of this compound to specific organelles or compartments can be influenced by factors such as particle size, surface properties, and post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential impacts on cellular functions .
Properties
IUPAC Name |
12-[(2S,3R)-3-octyloxiran-2-yl]dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDMBURIUSUDH-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polypropylene is a tan to white odorless solid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Pellets or Large Crystals, Translucent white solid; [HSDB] | |
Record name | POLYPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12431 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Propene, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Polypropylene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/854 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.9 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | POLYPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12431 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Impurities |
Most commercial propylene resins contain 70% isotactic and crystalline polymer, 20-30% isotactic and amorphous polymer and 5-10% atactic and amorphous polymer | |
Record name | POLYPROPYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
TRANSLUCENT WHITE SOLID | |
CAS No. |
9003-07-0, 3420-36-8 | |
Record name | POLYPROPYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12431 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | rel-(2R,3S)-3-Octyl-2-oxiranedodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3420-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxiranedodecanoic acid, 3-octyl-, (2R,3S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propene, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.813 | |
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Record name | POLYPROPYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1069 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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